molecular formula C12H16N2O2S B1477600 6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid CAS No. 2097956-65-3

6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid

Cat. No.: B1477600
CAS No.: 2097956-65-3
M. Wt: 252.33 g/mol
InChI Key: ULMIXITUWLXYEV-UHFFFAOYSA-N
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Description

6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
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Biological Activity

6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a nicotinic acid backbone with an ethyl group and a tetrahydrothiophenyl moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2097956-65-3

The mechanism through which this compound exerts its effects involves interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that compounds similar to nicotinic acids can protect neurons from oxidative stress and apoptosis, potentially making them useful in neurodegenerative diseases.
  • Antitumor Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Properties : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotection in Animal Models :
    • In a study using rodent models of Alzheimer's disease, a related compound was shown to improve cognitive function and reduce amyloid plaque deposition .
  • Anticancer Activity :
    • A study demonstrated that a similar nicotinic acid derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Inflammation Reduction :
    • Research indicated that another derivative reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory potential .

Summary of Biological Activities

Biological ActivityEffect ObservedReference
NeuroprotectionImproved cognitive function
Antitumor ActivityInhibition of breast cancer cell growth
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

6-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-2-14(10-5-6-17-8-10)11-4-3-9(7-13-11)12(15)16/h3-4,7,10H,2,5-6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIXITUWLXYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Reactant of Route 2
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Reactant of Route 3
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Reactant of Route 4
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Reactant of Route 5
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Reactant of Route 6
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.